REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:12])[C:9]([OH:11])=[O:10].S(Cl)(Cl)=O.[CH2:17](O)[CH3:18]>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:12])[C:9]([O:11][CH2:17][CH3:18])=[O:10]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC=C1)C(C(=O)O)=O
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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80 mL
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Type
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reactant
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Smiles
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C(C)O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 250-mL 3-necked round-bottom flask, was placed
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Type
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STIRRING
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Details
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The resulting solution was stirred for 12 h at 80° C. in an oil bath
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Duration
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12 h
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated under vacuum
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Type
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DISSOLUTION
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Details
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The residue was dissolved in 100 mL of ethyl acetate
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Type
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WASH
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Details
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The resulting mixture was washed with 2×50 mL of water
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Type
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DRY_WITH_MATERIAL
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Details
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The mixture was dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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This resulted in 9 g (80%) of ethyl 2-(2-bromophenyl)-2-oxoacetate as yellow oil
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Name
|
|
Type
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|
Smiles
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BrC1=C(C=CC=C1)C(C(=O)OCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |